molecular formula C7H8N2O4 B012680 2,4-Dimethoxypyrimidine-5-carboxylic acid CAS No. 110821-07-3

2,4-Dimethoxypyrimidine-5-carboxylic acid

Cat. No. B012680
M. Wt: 184.15 g/mol
InChI Key: JOCGXPSWYGHPDN-UHFFFAOYSA-N
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Patent
US08178549B2

Procedure details

To a solution of 2,4-Bis(methyloxy)-5-pyrimidinecarbaldehyde (commercially available from Toronto, 1.400 g, 8.33 mmol) at 0° C. in t-Butanol (14.00 mL) an aqueous solution (7 mL) of Sodium chlorite (1.807 g, 19.98 mmol) was added over 25 min and sodium dihydrogen phosphate hydrate (3.64 g, 23.33 mmol). The yellow mixture obtained was warmed to 25° C. and after 6 h 14 mL of t-Butanol, 7 mL of water, and Sodium chlorite (2.26 g, 25 mmol) were added. The reaction mixture was stirred at room temperature overnight. After 24 h, the mixture was evaporated in vacuo, and the crude material purified by SPE 25 g cartridge eluting with DCM/MeOH 8:2 to recover 1 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([CH:11]=[O:12])=[CH:5][N:4]=1.Cl([O-])=[O:14].[Na+].O.P([O-])(O)(O)=O.[Na+].O>C(O)(C)(C)C>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:11]([OH:14])=[O:12])=[CH:5][N:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)C=O
Name
Quantity
7 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
3.64 g
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
2.26 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow mixture obtained
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material purified by SPE 25 g cartridge
WASH
Type
WASH
Details
eluting with DCM/MeOH 8:2
CUSTOM
Type
CUSTOM
Details
to recover 1 g of title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=NC=C(C(=N1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.